molecular formula C8H5Br2F3O B12286939 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B12286939
M. Wt: 333.93 g/mol
InChI Key: LFWQMBLTLABWOG-UHFFFAOYSA-N
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Description

3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C8H5Br2F3O It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol typically involves the bromination of alpha-(trifluoromethyl)benzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and maximizing yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the bromine atoms.

    3,4-Dibromo-alpha-(methyl)benzyl Alcohol: Similar in structure but lacks the trifluoromethyl group.

Uniqueness

3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atoms provide sites for further functionalization. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

1-(3,4-dibromophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5Br2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

LFWQMBLTLABWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Br

Origin of Product

United States

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